2-amino-N,N-diethylbenzamide
Description
Historical Context of Benzamide (B126) Research
The study of benzamide and its derivatives has a rich history in the chemical and pharmaceutical sciences. Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.aiontosight.ai The foundational compound, benzamide itself, was reported to exhibit polymorphism as early as 1832, highlighting the early interest in the solid-state properties of this chemical family. researchgate.net Over the decades, research into benzamide compounds has expanded significantly, driven by their wide-ranging applications.
In the mid-20th century, certain benzamide derivatives were investigated for their potential as antispasmodic drugs. mdpi.com This marked a pivotal moment in the exploration of the pharmacological potential of this class of compounds. Subsequently, the benzamide scaffold has been extensively utilized in the development of a diverse array of therapeutic agents, including antipsychotics, anti-inflammatories, and analgesics. ontosight.ainih.gov The versatility of the benzamide structure allows for the introduction of various substituents, leading to a broad spectrum of biological activities. This has made benzamides a cornerstone in medicinal chemistry and drug discovery. ontosight.aiontosight.ai More recently, research has also focused on the use of benzamide derivatives as precursors in organic synthesis, particularly in reactions involving ortho-acylation catalyzed by transition metals like rhodium or palladium. mdpi.com
Significance of the 2-amino Substitution Pattern
The presence and position of substituents on the benzamide ring profoundly influence the compound's chemical and biological properties. The "2-amino" substitution, also known as the ortho-amino substitution, is of particular importance. The amino group at the 2-position can significantly impact several key characteristics of the molecule.
One of the most notable effects of the 2-amino group is its ability to participate in intramolecular and intermolecular hydrogen bonding. This can influence the compound's conformation, crystal packing, solubility, and its interactions with biological targets. Compared to other substituents like hydroxyl or methoxy (B1213986) groups, the 2-amino group can enhance hydrogen-bonding capacity, which in turn affects reactivity.
The electronic properties of the 2-amino group, being an electron-donating group, can also influence the reactivity of the aromatic ring and the amide functionality. This has implications for the synthesis of more complex molecules from 2-aminobenzamide (B116534) precursors.
Overview of Research Domains
Research involving 2-amino-N,N-diethylbenzamide and its closely related analogs spans several scientific disciplines.
Medicinal Chemistry and Pharmacology: A significant area of research for benzamide derivatives lies in medicinal chemistry. While specific studies focusing solely on this compound are not extensively documented in the provided search results, the broader class of 2-aminobenzamides has been investigated for various therapeutic applications. For example, derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties. mdpi.comresearchgate.net Some studies have shown that certain 2-aminobenzamide derivatives exhibit promising activity against various bacterial and fungal strains. mdpi.comresearchgate.net The exploration of benzamide derivatives as potential anticancer agents is another active area of research. evitachem.com Additionally, the benzamide scaffold is a component of molecules designed as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for various diseases. nih.gov
Organic Synthesis: this compound serves as a valuable intermediate in organic synthesis. The presence of the amino and amide functional groups allows for a variety of chemical transformations. For instance, the amino group can be diazotized and replaced with other functional groups, or it can participate in condensation reactions to form heterocyclic systems. The N,N-diethylamide group can act as a directing group in ortho-metalation reactions, facilitating the introduction of substituents at the adjacent position on the benzene ring. researchgate.net
Materials Science: The structural features of benzamides, including their capacity for hydrogen bonding and π–π stacking, make them interesting candidates for research in materials science. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-known phenomenon in benzamides. researchgate.netmdpi.com Different polymorphs of a compound can exhibit distinct physical properties, which is of great importance in the pharmaceutical and materials industries. mdpi.com The study of the crystal structure and solid-state properties of benzamide derivatives contributes to the understanding of crystal engineering and the design of new materials with desired characteristics.
Below is an interactive data table summarizing the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 76854-95-0 | guidechem.com |
| Molecular Formula | C11H16N2O | nih.govontosight.ai |
| Molecular Weight | 192.26 g/mol | nih.govontosight.ai |
| InChIKey | KHEWLEXQLKPLGN-UHFFFAOYSA-N | nih.govontosight.ai |
| SMILES | CCN(CC)C(=O)C1=CC=CC=C1N | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEWLEXQLKPLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435619 | |
| Record name | 2-amino-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76854-95-0 | |
| Record name | 2-amino-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Transformations of 2 Amino N,n Diethylbenzamide and Analogues
Electrochemical Reaction Mechanisms
Electrochemical methods, particularly anodic oxidation, serve as a valuable tool for mimicking the oxidative metabolism of tertiary amides and for accessing unique chemical transformations. researchgate.net The core of these reactions often involves the generation of highly reactive intermediates.
The Shono oxidation is a well-established electrochemical process for the functionalization of the α-position of amines, amides, and carbamates. chem-station.comnih.gov For amide compounds like N,N-diethylbenzamide, the reaction proceeds through an anodic oxidation mechanism. mdpi.comresearchgate.net The initial step involves a one-electron oxidation of the nitrogen atom to form a radical cation. This is followed by deprotonation at the α-carbon of one of the N-ethyl groups, leading to an α-amino radical. researchgate.net A further oxidation of this radical intermediate generates a highly reactive N-acyliminium ion. chem-station.comresearchgate.netbeilstein-journals.org
This N-acyliminium ion is a key electrophilic intermediate that can be trapped by various nucleophiles present in the reaction medium. researchgate.netscholaris.ca The entire sequence is formally equivalent to a hydride transfer and provides a powerful method for C-H activation adjacent to a nitrogen atom. nih.govbeilstein-journals.org The general mechanism of the Shono oxidation for carboxamides leading to the N-acyliminium ion is a foundational pathway for the subsequent formation of various products. mdpi.comresearchgate.net
Electrochemical oxidation is an effective method for the N-dealkylation of tertiary amides, a process that mirrors the cytochrome P450-catalyzed metabolism of many xenobiotics. researchgate.netmmu.ac.uk For N,N-diethylbenzamide, controlled-current electrolysis can achieve selective deethylation. mmu.ac.uk Research has shown that changing the electrochemical conditions from a controlled voltage to a controlled current promotes the deethylation pathway over other oxidative transformations. mmu.ac.uk
The mechanism often proceeds through the N-acyliminium ion intermediate formed during Shono oxidation. mmu.ac.uk The presence of a suitable nucleophile or specific solvent conditions can facilitate the cleavage of the ethyl group. Studies on the related N,N-diethylbenzenesulfonamide have shown that the choice of solvent is critical, with certain solvent mixtures favoring mono-deethylation while others can lead to complete di-deethylation. mdpi.com For instance, using a constant-current method, N-deethylation of N,N-diethylbenzamide has been achieved with high isolated yields, demonstrating the preparative utility of this electrochemical approach. mmu.ac.uk
The fate of the N-acyliminium ion intermediate is highly dependent on the reaction conditions, particularly the solvent and electrolyte used. researchgate.netmdpi.com In the presence of methanol (B129727) as a nucleophile, the N-acyliminium ion is efficiently trapped to form an α-methoxylated product, which is the classic outcome of the Shono oxidation. chem-station.commdpi.comresearchgate.net This process has been thoroughly investigated for N,N-diethylbenzamide, where a constant voltage electrochemical method using a tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) electrolyte in a methanol-acetonitrile solvent mixture yields the α-methoxylated compound. researchgate.netmdpi.comresearchgate.net
Interestingly, altering the reaction medium can completely shift the product distribution. By changing both the electrolyte and the solvent, the formation of an enamide can become the exclusive pathway. researchgate.netmdpi.comresearchgate.net This highlights the synthetic versatility of the electrochemical method, allowing for selective access to different functionalized products from the same starting material based on carefully controlled parameters.
Table 1: Influence of Electrochemical Conditions on Product Formation for N,N-diethylbenzamide
| Condition | Primary Product(s) | Reference |
| Constant Voltage, CH3CN/MeOH, TBAP Electrolyte | α-Methoxylated Product | researchgate.netmdpi.com |
| Constant Current | N-Deethylated Product | mmu.ac.uk |
| Change of Electrolyte and Solvent | Enamide | researchgate.netmdpi.com |
Dealkylation Mechanisms
Radical-Based Oxidation Mechanisms
Advanced oxidation processes (AOPs) utilizing powerful radical species like the sulfate (B86663) radical (SO₄˙⁻) offer an alternative pathway for the transformation of benzamide (B126) structures. rsc.org These processes are relevant in environmental chemistry for the degradation of organic contaminants. scholaris.ca
The sulfate radical is a strong oxidant that can react with organic molecules through electron transfer or hydrogen abstraction. rsc.orgcsic.es Studies on the oxidation of N,N-diethyl-m-toluamide (DEET), a close structural analogue of 2-amino-N,N-diethylbenzamide, have provided detailed insights into these interactions. The reaction between the sulfate radical and DEET is extremely rapid, with a second-order rate constant determined to be (1.9 ± 0.1) × 10⁹ M⁻¹ s⁻¹ at neutral pH. scholaris.caresearchgate.net This high rate constant is indicative of an electron transfer mechanism, where the electron-rich sites of the molecule, such as the aromatic ring or the nitrogen atom, are likely points of initial attack. csic.esresearchgate.net The sulfate radical is typically generated in situ from precursors like peroxymonosulfate (B1194676) activated by iron(II) or cobalt(II) ions. scholaris.ca
The radical-based oxidation of N,N-diethyl-m-toluamide leads to a variety of transformation by-products, resulting from dealkylation, hydroxylation, and other modifications. scholaris.ca The distribution of these by-products can vary slightly depending on the specific activator (e.g., iron vs. cobalt) used to generate the sulfate radicals. scholaris.ca
Commonly identified by-products include those arising from the loss of one or both ethyl groups, such as N-ethyl-m-toluamide. scholaris.ca Another significant pathway is the hydroxylation of the aromatic ring, leading to the formation of monohydroxylated and dihydroxylated N,N-diethyl-m-toluamide derivatives. scholaris.ca Further oxidation can also occur on the remaining N-alkyl chains. scholaris.caresearchgate.net
Table 2: Common Transformation By-products from Sulfate Radical Oxidation of N,N-diethyl-m-toluamide
| By-product | Type of Transformation | Reference |
| N-ethyl-m-toluamide | Deethylation | scholaris.ca |
| N,N-diethylbenzamide | Demethylation (from m-toluamide) | scholaris.ca |
| Monohydroxylated N,N-diethyl-m-toluamide | Ring Hydroxylation | scholaris.ca |
| Dihydroxylated N,N-diethyl-m-toluamide | Ring Hydroxylation | scholaris.ca |
| Monohydroxylated N-ethyl-m-toluamide | Deethylation & Ring Hydroxylation | scholaris.ca |
| 2-(diethylamino)-1-m-tolylethanone | Side-chain Oxidation | scholaris.ca |
Sulfate Radical Interactions
Catalytic Reaction Mechanisms (e.g., Rhodium or Palladium Catalysis)
The amide directing group in benzamides, including the N,N-diethylamide group, is a powerful tool in transition metal-catalyzed reactions, enabling the functionalization of otherwise inert C-H bonds. snnu.edu.cn Both Rhodium(III) and Palladium(II) catalysts have been extensively used for these transformations, often proceeding through a chelation-assisted pathway where the catalyst coordinates to the amide oxygen. snnu.edu.cnnih.gov
Rhodium Catalysis: Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for the direct functionalization of C(sp²)–H bonds. snnu.edu.cn In the case of N,N-diethylbenzamides, rhodium-catalyzed oxidative acylation with aryl aldehydes can occur at the ortho-position. acs.org This reaction proceeds via a direct sp² C-H bond cleavage, facilitated by the rhodium catalyst in the presence of an oxidant like silver carbonate. acs.org The proposed mechanism involves the coordination of the amide oxygen to the Rh(III) center, followed by ortho-C-H activation to form a rhodacycle intermediate. snnu.edu.cnnih.gov This intermediate then reacts with the aldehyde to yield the ortho-acyl benzamide product. acs.org
A variety of rhodium complexes in different oxidation states (0, 1, 2, and 3) are capable of catalyzing a wide array of transformations, including alkylation, arylation, and annulation reactions. snnu.edu.cn For instance, Rh(I) catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) can be used for the ortho-arylation of phenols through the use of a transient phosphinite directing group. snnu.edu.cn While not directly involving this compound, this principle of directed C-H activation is broadly applicable to substituted benzamides. The catalytic cycle typically involves coordination, C-H activation (cyclometalation), insertion of the coupling partner (e.g., an alkyne or alkene), and reductive elimination to regenerate the active catalyst. snnu.edu.cnnih.gov
Palladium Catalysis: Palladium catalysts are widely employed in carbonylation and annulation reactions involving benzamide derivatives. researchgate.netresearchgate.net Palladium-catalyzed aminocarbonylation of aryl iodides is a common method for synthesizing amides. researchgate.netresearchgate.netnih.gov In reactions involving bifunctional nucleophiles like amino alcohols, palladium catalysts can selectively promote either aminocarbonylation or alkoxycarbonylation, depending on the reaction conditions such as the base and substrate ratio. researchgate.netnih.gov For example, using 2-bromoiodobenzene and 2-(methylamino)ethanol, palladium acetate (B1210297) with a Xantphos ligand can yield 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide. mdpi.com
Palladium-catalyzed annulation reactions are used to construct cyclic structures. For instance, primary benzamides can undergo a Catellani reaction with norbornene, involving sequential ortho-C-H alkylation and ipso-C-N bond cleavage to form indanones. rsc.org Similarly, tetracyclic 5-azaindole (B1197152) analogues can be synthesized through the palladium-catalyzed sequential annulation of an imine derived from 4-amino-3-iodopyridine (B1302334) with internal alkynes. lookchemmall.com The catalytic cycle for these annulations generally involves oxidative addition of the Pd(0) catalyst to an aryl halide, followed by coordination and insertion of an alkene or alkyne, and subsequent intramolecular cyclization and reductive elimination. nih.gov
The following table summarizes representative catalytic reactions involving benzamide analogues.
| Catalyst System | Substrate | Reagent | Product Type | Ref. |
| [Cp*RhCl₂]₂ / Ag₂CO₃ | N,N-diethylbenzamide | Aryl aldehyde | ortho-acyl benzamide | acs.org |
| Pd(OAc)₂ / Xantphos | 2-Iodobromobenzene | 2-(Methylamino)ethanol, CO | Amide alcohol | mdpi.com |
| Pd(OAc)₂ | Primary benzamide | Norbornene | Indanone | rsc.org |
| Pd(OAc)₂ | Benzylidene(3-iodopyridin-4-yl)amine | Internal alkyne | Tetracyclic 5-azaindole | lookchemmall.com |
Nucleophilic Carbonyl Addition in Chiral Systems
Nucleophilic addition to a carbonyl group is a fundamental reaction in organic chemistry. masterorganicchemistry.com When the carbonyl compound or the nucleophile is chiral, the reaction can proceed stereoselectively, leading to the formation of one stereoisomer in excess. In such reactions, the carbonyl carbon changes its hybridization from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org If the groups attached to the carbonyl are different, a new chiral center is created. libretexts.org
The stereochemical outcome of the addition depends on the facial selectivity of the nucleophile's approach to the planar carbonyl group. libretexts.org This selectivity is often governed by steric and electronic factors, as described by models like Cram's rule. youtube.com
In systems related to this compound, the inherent chirality of a precursor or the use of a chiral auxiliary can direct the nucleophilic addition. For example, 2-benzoyl-N,N-diethylbenzamide has been crystallized as a precursor for asymmetric synthesis. mdpi.com The addition of a nucleophile (e.g., a Grignard reagent or an organolithium species) to the benzoyl ketone of this molecule would create a new stereocenter. The existing structure of the molecule would influence the trajectory of the incoming nucleophile, potentially leading to a diastereoselective transformation.
The synthesis of chiral α-branched amines often involves the nucleophilic addition of organometallic reagents to imines bearing a chiral auxiliary. wiley-vch.de While not a carbonyl addition, this reaction is analogous. The chiral auxiliary directs the nucleophile to one face of the C=N double bond, resulting in an enantiomerically enriched product after cleavage of the auxiliary. wiley-vch.de Similarly, chiral amino alcohols, which are valuable synthetic building blocks, can be synthesized via the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases. frontiersin.org
The table below outlines the key principles of nucleophilic addition in chiral systems relevant to the generation of chiral centers from carbonyl or imine precursors.
| Reaction Type | Key Principle | Stereochemical Outcome | Ref. |
| Nucleophilic addition to a chiral carbonyl | The existing chiral center directs the nucleophile to the less sterically hindered face of the carbonyl. | Formation of diastereomers in unequal amounts. | youtube.com |
| Nucleophilic addition to an achiral carbonyl | A chiral reagent (e.g., chiral borohydride) delivers the nucleophile (e.g., hydride) enantioselectively. | Formation of enantiomers in unequal amounts. | youtube.com |
| Nucleophilic addition to an imine with a chiral auxiliary | The chiral auxiliary blocks one face of the imine, forcing the nucleophile to attack from the opposite side. | Enantioselective formation of α-branched amines. | wiley-vch.de |
| Biocatalytic reductive amination | An engineered enzyme (e.g., amine dehydrogenase) catalyzes the stereoselective addition of an amine to a ketone. | High enantiomeric excess (>99%) of the resulting chiral amino alcohol. | frontiersin.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino N,n Diethylbenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-amino-N,N-diethylbenzamide. montana.edusemanticscholar.org It provides information on the chemical environment of magnetically active nuclei, allowing for the determination of molecular structure and dynamics. montana.edusemanticscholar.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the molecular structure of this compound and its derivatives. rsc.orgresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), and coupling patterns in the spectra provide a detailed map of the molecule's carbon-hydrogen framework. rsc.org
In the ¹H NMR spectrum of a related compound, N,N-diethylbenzamide, the protons of the ethyl groups often show distinct signals due to their different spatial environments relative to the carbonyl group. rsc.org For this compound, the aromatic protons typically appear as a multiplet in the region characteristic of substituted benzene (B151609) rings. The -NH₂ protons of the amino group and the -CH₂- and -CH₃ protons of the diethylamino group also exhibit characteristic resonances. rsc.org
The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is typically observed at a downfield chemical shift. The carbon atoms of the benzene ring and the ethyl groups also have characteristic chemical shift ranges. For instance, in N,N-diethylbenzamide, the aromatic carbons appear in the 126-137 ppm range, while the ethyl carbons are found at approximately 13-14 ppm and 39-43 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for N,N-diethylbenzamide Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|
| N,N-diethylbenzamide | 7.49 – 7.30 (m, 5H), 3.54 (s, 2H), 3.24 (s, 2H), 1.32 – 1.00 (m, 6H) | 171.2, 137.3, 129.0, 128.3, 126.2, 43.2, 39.2, 14.2, 12.9 |
| 2-methyl-N,N-diethylbenzamide | 7.32 – 7.08 (m, 4H), 3.88 – 3.30 (br, 2H), 3.11 (q, J = 7.0 Hz, 2H), 2.28 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H), 1.02 (t, J = 7.1 Hz, 3H) | 170.8, 137.1, 133.8, 130.2, 128.4, 125.7, 125.4, 42.5, 38.6, 18.7, 13.9, 12.8 |
| 4-amino-N,N-diethylbenzamide | - | - |
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the internal rotational dynamics in molecules like this compound. montana.edu The rotation around the amide C-N bond is often restricted due to the partial double bond character, leading to the existence of different conformers. researchgate.net This restricted rotation can make the two ethyl groups on the nitrogen atom non-equivalent, resulting in separate signals in the NMR spectrum at low temperatures. researchgate.netresearchgate.net
As the temperature increases, the rate of rotation around the C-N bond increases. When the rate of this internal rotation becomes fast on the NMR timescale, the signals for the two ethyl groups coalesce into a single, averaged signal. montana.edu By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic activation parameters, such as the free energy of activation (ΔG‡), for the rotational barrier. researchgate.netresearchgate.net For the related N,N-diethylbenzamide, the free energy of activation for internal rotation has been determined to be 62.6 kJ mol⁻¹. researchgate.netresearchgate.net The conformation of the N-alkyl groups and the rotation around the aryl-carbonyl bond can also be investigated using DNMR techniques. researchgate.netcdnsciencepub.com
1H NMR and 13C NMR Applications for Structure Confirmation
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups and molecular structure of a compound. up.ac.za These methods are particularly useful for studying hydrogen bonding. up.ac.za
In this compound, the presence of the ortho-amino group allows for the possibility of intramolecular hydrogen bonding between one of the N-H protons of the amino group and the carbonyl oxygen atom. This interaction can significantly influence the conformation and electronic properties of the molecule. mdpi.com
IR spectroscopy is a direct method to probe such hydrogen bonds. The formation of an intramolecular hydrogen bond typically leads to a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching vibration band in the IR spectrum. researchgate.net For example, in a related compound, 2-hydroxy-N,N-diethylbenzamide, the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is a key feature in its IR spectrum. researchgate.netmdpi.comacs.orgacs.org While direct IR data for the N-H stretching in this compound was not found, studies on similar 2-aminobenzamides confirm the presence of strong intramolecular hydrogen bonds. mdpi.com
Raman spectroscopy can also provide evidence for intramolecular hydrogen bonding. up.ac.zaosti.gov Changes in the vibrational frequencies and intensities of the amide and amino group modes can be indicative of such interactions. up.ac.za
Table 2: Typical IR Absorption Frequencies for Functional Groups in N,N-diethylbenzamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide C=O | Stretch | 1624 - 1627 |
| C-N | Stretch | 1285 - 1292 |
| Aromatic C-H | Stretch | ~3000 |
| Aliphatic C-H | Stretch | 2933 - 2973 |
Note: This table is based on data for N,N-diethylbenzamide and its 2-methyl derivative. rsc.org The exact positions of the bands for this compound may vary due to the electronic and steric effects of the amino group and potential hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular mass of a compound. wiley-vch.deescholarship.org It provides the elemental composition of a molecule with high accuracy, which is crucial for confirming its chemical formula. wiley-vch.de For this compound (C₁₁H₁₆N₂O), the exact mass can be calculated and compared with the experimentally determined value from HRMS.
The calculated monoisotopic mass of this compound is 192.1263 g/mol . nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ with an m/z value very close to 193.1335. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental formula. For instance, the HRMS data for the related N,N-diethylbenzamide shows the [M+H]⁺ ion at m/z 178.1227, which is in excellent agreement with the calculated value of 178.1226 for C₁₁H₁₆NO⁺. rsc.org
UV-Vis Spectrophotometric Methods
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. upi.edu This technique provides information about the electronic transitions within the molecule and is particularly sensitive to the presence of conjugated systems and chromophores. upi.edu The benzene ring and the carbonyl group in this compound act as chromophores.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group. upi.edu The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the benzene ring. science-softcon.deresearchgate.net The amino group, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted N,N-diethylbenzamide. upi.edu Studies on related aromatic compounds show that intramolecular hydrogen bonding can also affect the UV-Vis absorption spectrum. acs.org
Computational Chemistry and Theoretical Modeling of 2 Amino N,n Diethylbenzamide Systems
Molecular Modeling Approaches
Molecular modeling of 2-amino-N,N-diethylbenzamide systems encompasses a range of computational techniques to represent and simulate the behavior of the molecule. These approaches are crucial for understanding the compound's three-dimensional structure and dynamic properties. For instance, modeling can elucidate the conformational landscape, identifying stable geometries and the energy barriers between them. This is particularly relevant for understanding the orientation of the diethylamine (B46881) group, which can influence the molecule's interactions and properties. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a detailed description of the electronic structure of this compound. These methods are instrumental in predicting various molecular properties with high accuracy. The application of quantum chemical calculations has been pivotal in analyzing reaction mechanisms and predicting unknown reactions, thereby guiding synthetic methodologies. rsc.org
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the molecular geometry and electronic structure of molecules like this compound. DFT calculations can accurately predict ground-state geometries, which are often in quantitative agreement with experimental results from techniques like X-ray diffraction. ijcrar.com These studies are also essential for understanding the impact of intramolecular and intermolecular interactions, such as hydrogen bonding, on the molecule's conformational energy and vibrational frequencies. ijcrar.com The combination of DFT calculations with spectroscopic methods provides a powerful tool for elucidating fundamental vibrational properties and electronic structure. ijcrar.com
For related benzamide (B126) structures, DFT has been used to analyze tautomerism and the stability of different forms, which is influenced by substituents like the diethylamino group. The electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity and electronic transitions, can also be calculated using DFT.
| Computational Method | Application | Key Findings |
| DFT/B3LYP/6-31G** | Ground-state geometry and conformational analysis of 2-hydroxybenzamide. | Predicted geometries are in quantitative agreement with experimental data; highlights the role of H-bonding in conformational energy. ijcrar.com |
| DFT/B3LYP | Geometry optimization and electronic property calculations of similar compounds. | Used to determine HOMO-LUMO gaps and identify bond critical points for hydrogen bonds. |
| DFT | Investigation of intramolecular versus intermolecular hydrogen bond equilibrium in 2-hydroxy-N,N-diethylbenzamide. | Found that intramolecular hydrogen bonds can be observed in aprotic solvents. researchgate.net |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are employed to predict spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman spectra). For instance, ab initio calculations have been used to perform full geometry optimization and calculate harmonic vibrational frequencies, which are then compared with experimental spectra to validate the computational model. ijcrar.com The GIAO (Gauge-Independent Atomic Orbital) method is a common ab initio approach used for calculating NMR chemical shifts. journaljpri.com
Car-Parrinello Molecular Dynamics (CP-MD) Simulations
Car-Parrinello Molecular Dynamics (CP-MD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. wikipedia.org This approach allows for the simulation of the dynamic behavior of a system, including chemical reactions and conformational changes, by calculating the forces on the atoms from the electronic structure at each step of the simulation. wikipedia.orgaps.org CP-MD is particularly useful for studying systems with strong hydrogen bonds and for investigating the effects of the environment, such as a solvent, on the molecule's properties. nih.gov The method has been successfully applied to study the vibrational properties of intramolecular hydrogen bonds in solution. nih.gov
Conformational Analysis and Energy Minimization
Conformational analysis of this compound involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. This is typically achieved by performing energy minimization calculations for different starting geometries. Theoretical calculations can predict the existence of multiple stable conformations and the energy barriers for their interconversion. researchgate.net For the related compound 2-benzoyl-N,N-diethylbenzamide, it was found that the molecule has eight possible rotatable bonds that influence its molecular arrangement in crystal structures. mdpi.com Dynamic NMR spectroscopy, in conjunction with quantum chemical calculations, has been used to determine the rotational barriers around the carbon-amino nitrogen bond in similar N,N-dialkylaminobenzamides. rsc.org
Supramolecular Chemistry Applications Involving 2 Amino N,n Diethylbenzamide Scaffolds
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. It is the foundation of many biological processes and a key area of supramolecular chemistry. There is currently a lack of specific published research detailing the use of 2-amino-N,N-diethylbenzamide in molecular recognition studies.
Host-Guest Chemistry
Host-guest chemistry, a central part of molecular recognition, involves the binding of a smaller "guest" molecule within a larger "host" molecule. mdpi.comresearchgate.net These complexes are formed and held together by non-covalent forces. A survey of the scientific literature does not show specific examples where this compound has been utilized as either a host or a guest molecule in a characterized host-guest assembly.
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific local interactions. This process is fundamental to the creation of many complex supramolecular architectures. While studies have been conducted on the self-assembly and polymorphism of related compounds like 2-benzoyl-N,N-diethylbenzamide, which can form different crystal structures based on intermolecular packing, there are no specific studies available that focus on the self-assembly processes of this compound itself.
Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)
The potential for this compound to participate in supramolecular assemblies is rooted in its capacity for various intermolecular interactions. The molecule's structure is conducive to forming these non-covalent bonds, which are the driving forces of supramolecular chemistry. nih.gov
Hydrogen Bonding : This is a critical interaction for this compound. The primary amine (-NH₂) group serves as a hydrogen bond donor. nih.gov The carbonyl oxygen (C=O) and the lone pair of electrons on the amine's nitrogen atom can both act as hydrogen bond acceptors. nih.gov This dual functionality allows for the potential formation of extended networks. For instance, the amine donor of one molecule could interact with the carbonyl acceptor of another, leading to the formation of chains or more complex three-dimensional arrays.
π-π Stacking : The aromatic benzene (B151609) ring provides a platform for potential π-π stacking interactions with other aromatic systems, which can further direct the assembly of molecules into ordered structures.
Studies on the structurally similar 2-hydroxy-N,N-diethylbenzamide show that the N,N-diethyl group introduces significant steric effects that can influence which intermolecular interactions dominate, often favoring intermolecular hydrogen bonding over intramolecular forms. A similar influence would be expected in this compound, where the rotational freedom of the diethylamide group would impact how molecules approach each other and pack in a condensed phase.
Dynamic Covalent Chemistry in Supramolecular Assemblies
Dynamic Covalent Chemistry (DCC) utilizes reversible covalent reactions to form adaptive systems where the components are in equilibrium. This allows for the templated synthesis of complex molecules and materials. The functional groups on this compound, specifically the primary amine, theoretically make it a suitable building block for DCC. For example, the amine group could reversibly react with an aldehyde or ketone to form an imine bond. However, there are no published studies demonstrating the use of this compound in dynamic covalent systems or assemblies.
Metallo-Supramolecular Systems
Metallo-supramolecular chemistry involves the use of metal-ligand coordination bonds to direct the self-assembly of large, well-defined architectures like molecular polygons or cages. The this compound molecule possesses potential metal-binding sites, namely the amino group and the carbonyl oxygen. These sites could coordinate with metal ions, making the molecule a potential ligand for constructing metallo-supramolecular systems. Despite this potential, a review of the literature finds no specific examples of this compound being incorporated as a ligand in such systems.
Role in Organic Synthesis and Derivatives Development of 2 Amino N,n Diethylbenzamide
Precursor in Asymmetric Synthesis
2-amino-N,N-diethylbenzamide and its derivatives have been employed as precursors in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. For instance, the chiral derivative (S)-(+)-N,N-diethyl-2-(2-amino-2-phenylethyl)benzamide highlights the potential of this scaffold in creating stereochemically defined molecules. molaid.com The development of methods for asymmetric synthesis is crucial for producing pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity. While detailed examples involving this compound itself are not extensively documented in the provided search results, the use of related benzamides in asymmetric synthesis is well-established. For example, prochiral tricarbonylchromium complexes of N,N-diethyl-2,6-dimethylbenzamide have been used in enantiotopic lithiation to create axially chiral benzamides. researchgate.net Furthermore, 2-benzoyl-N,N-diethylbenzamide has been crystallized as a precursor for asymmetric synthesis. mdpi.com
Directed Metalation for Substituted Aromatic Compounds
The N,N-diethylamide group is a powerful directing group in ortho-lithiation reactions, a subset of directed metalation. This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the amide. researchgate.netbaranlab.org This high degree of control is instrumental in the synthesis of complex aromatic structures.
Synthesis of Substituted Benzo[b]thiophenes and Naphthothiophenes
A notable application of directed metalation using N,N-diethylbenzamide derivatives is in the synthesis of substituted benzo[b]thiophenes and naphthothiophenes. researchgate.net The process typically involves the introduction of a methylsulfanyl group ortho to the amide function via directed metalation. researchgate.net Subsequent side-chain deprotonation and cyclization in a one-pot reaction yield thioindoxyls, which are then reduced to the corresponding benzo[b]thiophenes or naphthothiophenes. researchgate.net This method offers a straightforward and efficient route to these heterocyclic systems, which are of interest in medicinal chemistry and materials science. researchgate.netrsc.org
Synthesis of Xanthones and Thioxanthones
The synthesis of xanthones and thioxanthones, two classes of compounds with significant biological activities, can also be achieved using strategies involving N,N-diethylbenzamide derivatives. nih.govresearchgate.net One approach involves the reaction of η6-2-chloro-N,N-diethylbenzamide-η5-cyclopentadienyl iron hexafluorophosphate (B91526) with phenoxides or thiophenoxides. researchgate.net Following photolytic decomplexation, directed remote metalation of the resulting biaryl complexes leads to the formation of xanthones or thioxanthones. researchgate.net Another general method involves the coupling of arynes with ortho-heteroatom-substituted benzoates, which can be derived from benzamides, to produce these heterocycles. nih.gov
| Starting Material | Reagents | Product | Reference |
| η6-2-Chloro-N,N-diethylbenzamide-η5-cyclopentadienyl iron hexafluorophosphate | 1. Phenoxide/Thiophenoxide 2. Photolysis 3. Directed remote metalation | Xanthone/Thioxanthone | researchgate.net |
| Silylaryl triflates and ortho-heteroatom-substituted benzoates | CsF | Xanthones, Thioxanthones | nih.gov |
Ortho-Acylation of Benzamides
The directed metalation strategy extends to the ortho-acylation of benzamides, allowing for the introduction of an acyl group at the ortho position. Rhodium-catalyzed oxidative acylation of N,N-diethyl benzamides with aryl aldehydes provides a direct method for sp2 C-H bond functionalization, yielding ortho-acyl benzamides. acs.org This reaction is facilitated by a rhodium catalyst, an oxidant like silver carbonate, and AgSbF6. acs.org
Synthesis of Aminocarbene Complexes
This compound and related tertiary amides can be converted into aminocarbene complexes of transition metals, such as chromium. researchgate.netacs.org A common method involves the reaction of the amide with Na2Cr(CO)5 and trimethylsilyl (B98337) chloride. researchgate.netacs.org These aminocarbene complexes are valuable intermediates in organic synthesis. For example, photolysis of these complexes in the presence of alcohols can lead to the formation of α-amino acid esters. researchgate.netiupac.org This transformation provides an unconventional two-step conversion of amides to α-amino acid derivatives. iupac.org
| Amide | Reagents | Product | Application | Reference |
| Tertiary Amides | Na2Cr(CO)5, Trimethylsilyl chloride | (Aminocarbene)pentacarbonylchromium(0) complexes | Synthesis of α-amino esters, β-lactams | researchgate.netacs.org |
| 1,7-enyne substrates | (Me2S)AuCl | Chiral cyclic alkyl aminocarbene-gold(I) complexes | Catalysis, anticancer activity | nih.gov |
Development of Novel Benzamide (B126) Derivatives
The core structure of this compound provides a scaffold for the development of a wide array of novel derivatives with diverse applications. For instance, N,N-diethyl-2-methoxy-benzamide, a related compound, is used as an intermediate in the pharmaceutical industry. lookchem.com The synthesis of various substituted N,N-diethylbenzamides can be achieved through methods like the Mitsunobu reaction, which allows for the formation of ortho-, meta-, and para-substituted benzamides from the corresponding benzoic acids and diethylamine (B46881). nih.gov The development of new synthetic routes, such as the copper-nanoparticle-catalyzed reaction of tertiary amines with anhydrides, further expands the accessibility of these derivatives. researchgate.net These derivatives are not only important for their potential biological activities but also as key intermediates in the construction of more complex molecules. acs.orgacs.org
Design and Synthesis of Specific Derivativesontosight.ai
The chemical scaffold of this compound serves as a valuable starting point in organic synthesis for the development of more complex molecules. nih.gov Its structure, featuring a primary aromatic amine, a tertiary amide, and a benzene (B151609) ring, offers multiple reactive sites for modification. nih.govontosight.ai Chemists exploit these features to design and synthesize a variety of derivatives, often targeting specific biological activities or material properties. The primary routes for derivatization include reactions at the amino group, electrophilic substitution on the aromatic ring, and modifications starting from related precursors.
One common strategy involves the acylation of the 2-amino group. This reaction transforms the primary amine into a secondary amide, introducing a new substituent and significantly altering the molecule's electronic and steric properties. An example of this is the synthesis of N,N-Diethyl 2-{[(2-methylphenyl)carbonyl]amino}benzamide. evitachem.com In this type of synthesis, this compound is treated with a suitable acylating agent, such as an acyl chloride or anhydride (B1165640) (e.g., 2-methylbenzoyl chloride), often in the presence of a base to neutralize the acid byproduct. This approach is fundamental in building larger, more complex structures on the benzamide core. evitachem.com
Another key synthetic approach is the modification of the benzene ring through electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (relative to the amine). For instance, the synthesis of 2-amino-N,N-diethyl-3,5-dinitrobenzamide involves the nitration of a diethylbenzamide precursor. mdpi.com This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring. mdpi.com The subsequent introduction of the amino group can be achieved through reduction of a nitro-precursor or direct amination. mdpi.com
Furthermore, derivatives can be synthesized by modifying the amide group or by building the substituted benzamide from different precursors altogether. The synthesis of 2-aminobenzamide (B116534) derivatives, in general, can be achieved by reacting isatoic anhydride with a desired amine. mdpi.com This method provides a versatile route to a wide range of N-substituted 2-aminobenzamides. For example, reacting isatoic anhydride with 4-fluoroaniline (B128567) yields 2-amino-N-(4-fluorophenyl)benzamide. mdpi.com While this specific example does not yield the N,N-diethyl derivative, the underlying synthetic strategy is applicable for creating diverse libraries of related compounds.
The following table summarizes various synthetic strategies and the types of derivatives that can be obtained from or are related to this compound.
| Derivative Class | Synthetic Precursor(s) | Key Reaction Type | Example Derivative |
| N-Acyl Derivatives | This compound, Acylating Agent (e.g., 2-methylbenzoyl chloride) | N-Acylation | N,N-Diethyl 2-{[(2-methylphenyl)carbonyl]amino}benzamide evitachem.com |
| Ring-Substituted Derivatives | Diethylbenzamide | Nitration | 2-amino-N,N-diethyl-3,5-dinitrobenzamide mdpi.com |
| N-Aryl Derivatives | Isatoic anhydride, Arylamine (e.g., 4-fluoroaniline) | Amidation/Ring Opening | 2-amino-N-(4-fluorophenyl)benzamide mdpi.com |
| N-Alkyl/Aryl Derivatives | Isatoic anhydride, Amine (e.g., p-toluidine) | Amidation/Ring Opening | 2-amino-N-(p-tolyl)benzamide mdpi.com |
| Benzoyl Derivatives | N,N-diethylphthalamic acid (from phthalic anhydride and diethylamine) | Friedel-Crafts Acylation | 2-Benzoyl-N,N-diethylbenzamide cymitquimica.com |
These synthetic pathways highlight the versatility of the benzamide scaffold in generating a diverse set of molecules. The choice of synthetic route and starting materials allows for precise control over the final structure, enabling the targeted design of compounds for various research applications.
Structure Activity Relationship Sar Studies in a Chemical Context for 2 Amino N,n Diethylbenzamide and Analogues
Elucidation of Structural Features Influencing Interactions with Biological Targets
The biological activity of 2-amino-N,N-diethylbenzamide analogues is intrinsically linked to their molecular architecture. Key structural components, including the N,N-diethylbenzamide group and the substitution pattern on the aromatic ring, have been shown to be crucial for their interaction with various biological targets, such as receptors and enzymes. nih.govnih.govresearchgate.net
Research into nonpeptidic δ opioid receptor agonists has highlighted the significance of the N,N-diethylbenzamide moiety. In a series of diarylmethylpiperazine derivatives, the N,N-diethylbenzamide group was found to be important for the interaction with the δ opioid receptor. nih.gov Further studies on related compounds confirmed that this functional group is a key pharmacophore for δ receptor affinity and activation. nih.govresearchgate.net The steric and electronic properties of the N,N-diethyl group appear to provide a balance of lipophilicity and receptor affinity, which is essential for potent biological activity.
The substitution pattern on the benzamide (B126) ring also plays a critical role in modulating biological activity. For instance, in a series of 2-aminobenzamide (B116534) derivatives investigated as antimicrobial agents, the nature and position of substituents on the phenyl ring significantly influenced their efficacy. nih.govmdpi.com One study identified a derivative, compound 5, as a particularly potent antifungal agent against Aspergillus fumigatus, demonstrating that specific substitution patterns can lead to enhanced and selective biological effects. nih.govmdpi.com
Furthermore, the 2-amino group itself is a key determinant of biological activity. In the context of histone deacetylase (HDAC) inhibitors, 2-aminobenzamide derivatives have shown significant inhibitory activity. sci-hub.st The replacement of this group or its modification can drastically alter the compound's interaction with the enzyme's active site. For example, when the 2-aminobenzamide group in some derivatives was replaced with a hydroxamic acid moiety, the resulting compounds exhibited a different selectivity profile, with increased inhibition of HDAC8. sci-hub.st
The table below summarizes the key structural features of 2-aminobenzamide and related analogues and their influence on biological targets.
| Structural Feature | Biological Target/Activity | Key Findings | Reference(s) |
| N,N-Diethylbenzamide | δ Opioid Receptor | Important for receptor interaction and agonist activity. | nih.govnih.govresearchgate.net |
| Substituted Phenyl Ring | Antimicrobial Activity | Specific substitutions enhance antifungal and antibacterial potency. | nih.govmdpi.com |
| 2-Amino Group | Histone Deacetylase (HDAC) | Crucial for HDAC1 and HDAC2 inhibition. | sci-hub.st |
| Hydroxamic Acid (analogue) | Histone Deacetylase (HDAC) | Shifts selectivity towards HDAC8 inhibition. | sci-hub.st |
Correlation of Molecular Structure with Observed Chemical Behaviors
The chemical behavior of this compound and its analogues is directly correlated with their molecular structure. Factors such as the electronic effects of substituents and the steric hindrance around the amide group can influence their reactivity, stability, and physical properties.
The presence of substituents on the benzamide ring can significantly alter the electronic distribution within the molecule, thereby affecting its chemical reactivity. For example, the introduction of chloro-substituents on the benzamide ring has been used to study the electronic effects on amide reactivity and selectivity. The chlorine atom can be a site for nucleophilic substitution, and its presence influences the hydrolysis of the amide bond.
The N,N-diethyl groups on the amide nitrogen introduce steric bulk, which can influence the molecule's conformation and its ability to participate in intermolecular interactions. Studies on N-alkyl arylsulfonamides, which share the N-disubstituted amide feature, have shown that the size of the N-alkyl groups can affect the competition between different reaction pathways, such as rearrangement and cyclization. mdpi.com In 2-hydroxy-N,N-diethylbenzamide, the steric effect of the ethyl groups has been shown to weaken the intramolecular hydrogen bond that can form between the hydroxyl and amide groups. researchgate.net
The synthesis of various 2-aminobenzamide derivatives has provided insights into how structural modifications affect their chemical properties. For instance, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides demonstrated that the halogenation of the aromatic ring could be achieved through electrophilic aromatic substitution, with the position of substitution being directed by the existing amino and methyl groups. sioc-journal.cn
The following table outlines the correlation between specific structural features of this compound analogues and their observed chemical behaviors.
| Structural Feature | Observed Chemical Behavior | Correlation | Reference(s) |
| Chloro-substituent on phenyl ring | Reactivity | Influences nucleophilic substitution and amide bond hydrolysis. | |
| N,N-Diethyl Groups | Conformation and Reactivity | Introduces steric hindrance, affecting intramolecular bonding and reaction pathways. | mdpi.comresearchgate.net |
| Substituents on Phenyl Ring | Synthetic Accessibility | Directs the position of further electrophilic substitution. | sioc-journal.cn |
Patents and Intellectual Property in 2 Amino N,n Diethylbenzamide Chemical Research
Overview of Patenting Trends in Related Chemical Compounds
Patenting in the chemical industry is a significant indicator of innovation and economic growth. researchgate.net Benzamide (B126) derivatives, a broad class of compounds to which 2-amino-N,N-diethylbenzamide belongs, are frequently the subject of patent applications due to their diverse biological activities and therapeutic potential.
Key Patenting Trends:
Focus on Therapeutic Applications: A significant number of patents for benzamide derivatives are centered on their use in treating a wide range of diseases. For instance, various benzamide derivatives have been patented as PPAR-gamma modulators for metabolic diseases, DDR1 inhibitors for cancer and inflammation, and for their potential in treating pain, neurodegenerative diseases, and gastrointestinal disorders. google.comepo.orggoogle.com.pgpatsnap.com
Process and Synthesis Patents: Besides the final compounds, the methods of their preparation are also a major area of patenting. This includes novel synthetic routes and improvements to existing processes, which can offer advantages in terms of yield, purity, and cost-effectiveness. google.comgoogle.com
Oligo-benzamides and Peptidomimetics: There is a growing interest in oligo-benzamide compounds, which are molecules containing multiple benzamide units. These are being explored as peptidomimetics, compounds that mimic the structure and function of peptides, and have potential applications in modulating protein-protein interactions. google.com.na
International Protection: Chemical patents are an international phenomenon, with inventors often seeking protection in multiple countries to safeguard their inventions in the global market. acs.orgnih.gov This is evident in the numerous patent applications for benzamide derivatives filed with international bodies like the World Intellectual Property Organization and regional patent offices. epo.orggoogle.com.pggoogle.com.nagoogleapis.com
A search of patent literature reveals several instances where N,N-diethylbenzamide structures are mentioned, often as part of a larger group of compounds with potential applications in various fields, including dyes and pigments. googleapis.com For example, 2-amino-N,N-diethyl-3,5-dinitrobenzamide has been investigated for its potential anticancer properties. evitachem.com
Interactive Data Table: Patented Benzamide Derivatives and Their Applications
| Patent/Publication Number | Compound Class/Derivative | Potential Application |
| AU2018382461B2 | Benzamide derivatives | PPAR-gamma modulators for metabolic diseases google.com |
| EP 2842939 | Benzamide derivatives | DDR1 inhibitors for cancer, fibrosis, and inflammation epo.org |
| WO2007091950A1 | Benzimidazoles and imidazopyridines | Treatment of diseases associated with cannabinoid receptor 2 (CB2) google.com.pg |
| WO2003106440A2 | Benzamide derivative (Mosapride citrate) | Gastrointestinal motility enhancing drug google.com |
| WO2008112939A2 | Oligo-benzamide compounds | Peptidomimetics for modulating protein interactions google.com.na |
Role of Patents in Academic Research and Knowledge Dissemination
Patents serve a dual role in the scientific community. They provide a temporary monopoly to inventors, incentivizing investment in research and development, while also acting as a rich source of technical information. acs.orgnih.gov
For academic researchers, the patent literature can be an invaluable resource. researchgate.net Patent documents often contain detailed experimental procedures and data that may not be published in traditional academic journals. researchgate.net This information can spur further research and lead to new discoveries.
However, the increasing trend of university patenting has sparked a debate about its impact on the traditional academic norms of open science and knowledge sharing. cairn.info While patents can facilitate technology transfer from academia to industry, leading to the commercialization of research findings, they can also create barriers to accessing essential research tools and materials. nih.govcairn.info
The decision to patent or publish is a critical one for academic chemists. While publishing in peer-reviewed journals often brings greater visibility and recognition within the academic community, patents are crucial for translating research into tangible products and therapies. researchgate.net
Research Exemption and its Implications
The research exemption, also known as the experimental use exemption, is a legal principle that allows researchers to use a patented invention for non-commercial, experimental purposes without infringing the patent. vo.eunih.gov The scope and interpretation of this exemption vary significantly between different jurisdictions. vo.eunih.gov
In the European Union, the research exemption generally permits research on the patented invention itself, such as investigating its properties or finding new uses. nih.gov However, it typically does not cover the use of a patented invention as a tool in further research on other subjects. nih.gov
In the United States, the research exemption has been interpreted very narrowly by the courts. nih.goviastate.edu The "safe harbor" provision of the Hatch-Waxman Act provides a more specific exemption for activities related to seeking regulatory approval for generic drugs. nih.goviastate.edu
Implications for Chemical Research:
The breadth of the research exemption has significant consequences for innovation in the chemical and pharmaceutical industries. iastate.edu A broad exemption could potentially reduce the profitability of patented research tools, thereby discouraging their development. iastate.edu Conversely, a very narrow exemption could stifle follow-on innovation by making it difficult for researchers to build upon existing patented technologies. zew.de
For a compound like this compound, the research exemption would determine the extent to which other researchers could study its properties, develop new synthetic methods, or investigate its potential applications without a license from the patent holder. This highlights the delicate balance that patent law seeks to strike between incentivizing initial invention and enabling subsequent innovation. zew.de
Advanced Analytical Techniques in 2 Amino N,n Diethylbenzamide Research
Chromatography (e.g., HPLC, GC-MS) for Purity and Product Analysis
Chromatographic techniques are fundamental in the analysis of 2-amino-N,N-diethylbenzamide, providing robust methods for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal tools for assessing purity and analyzing product composition.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of benzamide (B126) derivatives. sielc.com Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is often suitable. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The addition of acids like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are necessary. sielc.com HPLC methods can be scaled from analytical to preparative scales for the isolation of impurities. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. dss.go.th The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. nih.govnih.gov The PubChem database includes GC-MS data for this compound, indicating its applicability for spectral analysis. nih.gov The analysis of related N,N-diethylbenzamide compounds often utilizes capillary columns like those with a 5% phenyl-methylpolysiloxane stationary phase. mdpi.com
The table below outlines typical parameters for the chromatographic analysis of benzamide derivatives, which are applicable to this compound research.
| Parameter | HPLC | GC-MS |
| Column | Newcrom R1, C18 sielc.com | SPB-1, HP-5MS (or equivalent) dss.go.thmdpi.com |
| Mobile/Carrier Gas | Acetonitrile/Water with Formic or Phosphoric Acid sielc.com | Helium or Nitrogen dss.go.thmdpi.com |
| Detector | UV, Mass Spectrometer (MS) sielc.com | Quadrupole Mass Spectrometer dss.go.th |
| Ionization (for MS) | Electrospray Ionization (ESI) rsc.org | Electron Impact (EI) dss.go.th |
| Application | Purity testing, impurity profiling, quantification sielc.com | Identification, purity assessment, analysis of volatile impurities nih.govdss.go.th |
Mass Spectrometry (MS) for Degradation Product Identification
Mass spectrometry is an indispensable tool for identifying products formed during forced degradation studies, which are essential for understanding the stability of a compound. scirp.org By subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, potential degradation pathways can be elucidated. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements, enabling the determination of elemental compositions for unknown degradation products. scirp.org
Tandem mass spectrometry (MS/MS) experiments are then used to fragment the ionized degradation products. The resulting fragmentation patterns offer detailed structural information, helping to pinpoint the site of modification on the parent molecule. scirp.orgnih.gov For example, studies on other complex molecules have shown that LC-MS methods can effectively separate the parent drug from a multitude of degradation products formed under various stress conditions. scirp.org In the analysis of related amides, degradation often involves hydroxylation, dealkylation, or cleavage of the amide bond. researchgate.netscholaris.ca For instance, the oxidation of N,N-diethyl-m-toluamide resulted in by-products such as N-ethyl-m-toluamide and various hydroxylated derivatives, which were identified using MS. researchgate.netscholaris.ca A similar approach would be effective in identifying potential degradation products of this compound, such as those resulting from oxidation of the amino group or hydrolysis of the amide linkage.
The table below illustrates hypothetical degradation products of this compound and the utility of MS in their identification.
| Potential Degradation Product Name | Chemical Formula | Key MS Observation |
| 2-aminobenzoic acid | C₇H₇NO₂ | Identification of molecular ion corresponding to the hydrolyzed product. |
| N,N-diethylbenzamide | C₁₁H₁₅NO | Loss of the amino group, detectable by a mass shift of -16 Da. researchgate.netscholaris.ca |
| 2-amino-N-ethylbenzamide | C₉H₁₂N₂O | De-ethylation of the amide nitrogen, resulting in a mass loss of 28 Da. |
| Hydroxylated this compound | C₁₁H₁₆N₂O₂ | Addition of an oxygen atom (+16 Da), with MS/MS to locate the hydroxyl group on the aromatic ring. |
Chemometric Approaches in Spectroscopic Analysis
Spectroscopic techniques like Near-Infrared (NIR), Raman, and UV-Vis spectroscopy generate large, complex datasets. frontiersin.orgspectroscopyonline.com Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this multivariate data. frontiersin.orgresearchgate.net This approach is highly valuable in the analysis of this compound, especially in quality control and process analytical technology (PAT) settings. spectroscopyonline.com
Instead of focusing on a single spectral peak, chemometric models utilize entire spectral regions to build predictive models for both quantitative (e.g., concentration) and qualitative (e.g., polymorph identification) attributes. frontiersin.org
Principal Component Analysis (PCA): An unsupervised method used for data exploration. PCA can help identify batch-to-batch variations, detect outliers, and classify samples based on their spectral profiles without prior knowledge of the samples. spectroscopyonline.comresearchgate.net
Partial Least Squares (PLS) Regression: A supervised method used to create calibration models that correlate spectral data with a specific property, such as the purity or concentration of this compound in a mixture. spectroscopyonline.com This is particularly useful for quantifying the active ingredient in complex formulations without extensive sample preparation. researchgate.net
Partial Least Squares-Discriminant Analysis (PLS-DA): A classification technique used to categorize samples. For example, it could be used to discriminate between authentic product and counterfeits, or to identify different crystalline forms (polymorphs) of this compound based on their unique spectral fingerprints. spectroscopyonline.com
By combining spectroscopy with chemometrics, it is possible to develop rapid, non-destructive analytical methods for quality assessment, moving beyond simple spectral comparisons to more robust and informative analysis. frontiersin.org
Application of Automated Synthesis and Characterization Platforms
Modern pharmaceutical and chemical research increasingly utilizes automated platforms to accelerate the discovery and optimization of synthetic routes. chemrxiv.org These "self-driving laboratories" integrate robotic systems for synthesis with in-line or automated analytical characterization. chemrxiv.org
For a molecule like this compound, which serves as a building block for more complex molecules, these platforms offer significant advantages. mdpi.comjst.go.jpresearchgate.net An automated synthesis platform could be programmed to explore a wide range of reaction conditions (e.g., different solvents, temperatures, catalysts, and starting material ratios) for the synthesis of this compound or its derivatives. nih.gov
Following each synthesis, the platform would automatically transfer the product to integrated analytical instruments, such as HPLC or GC-MS, for rapid characterization of yield and purity. This high-throughput experimentation (HTE) approach allows for the rapid screening of a large chemical space, leading to faster process optimization and discovery of novel derivatives with desired properties. chemrxiv.org The data generated from these automated experiments can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the research and development process.
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for 2-amino-N,N-diethylbenzamide, considering regioselectivity and yield optimization?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like methyl 3-(chlorocarbonyl)propanoate or substituted acyl chlorides under mild conditions (e.g., pyridine in CH₂Cl₂ at room temperature) to ensure regioselectivity . Catalytic methods, such as Pd/C with hydrogenation, can reduce nitro or protecting groups while preserving the benzamide core . Yield optimization may require temperature control (e.g., 4°C to room temperature for sensitive intermediates) and purification via column chromatography with polar/non-polar solvent gradients .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Strict PPE (protective gloves, goggles, lab coat) is mandatory to avoid skin/eye contact. Use fume hoods or glove boxes during synthesis to mitigate inhalation risks . Waste must be segregated into halogenated and non-halogenated containers for professional disposal, as improper handling risks environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent hydrolysis byproducts.
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance target specificity in neurological studies?
- Methodological Answer : Structural modifications at the benzamide core (e.g., introducing electron-withdrawing groups like trifluoromethyl or halogen substituents) can improve blood-brain barrier penetration and receptor affinity. For example, SNC80 derivatives with 3-methoxy or 3-hydroxyphenyl groups showed varied δ-opioid receptor activity and reduced convulsant effects in vivo . Computational docking studies (e.g., AutoDock Vina) paired with in vitro binding assays (e.g., radioligand displacement) can validate target engagement .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo pharmacological data for benzamide derivatives?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. To address this:
- Perform hepatic microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of ethyl groups) .
- Use knockout rodent models to isolate receptor-specific responses (e.g., δ-opioid vs. μ-opioid receptor contributions) .
- Validate findings with isotopic labeling (e.g., ¹⁴C-tagged benzamides) to track biodistribution and metabolite formation .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be optimized to characterize the molecular interactions of this compound with biological targets?
- Methodological Answer :
- FT-IR : Focus on the amide I band (~1650 cm⁻¹) to monitor hydrogen-bonding interactions with enzymes. Attenuated Total Reflectance (ATR) mode minimizes solvent interference .
- ¹H/¹³C NMR : Use deuterated DMSO to resolve NH and aromatic proton shifts. NOESY experiments can map binding conformations with protein targets .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., δ-opioid receptor analogs) and refine structures using software like PHENIX .
Data Analysis and Experimental Design
Q. How should researchers approach conflicting data on the catalytic activity of benzamide-metal complexes in oxidation reactions?
- Methodological Answer : Contradictions may stem from ligand geometry or solvent effects. Systematically compare:
- Ligand denticity : Square pyramidal vs. octahedral coordination in dioxidomolybdenum(VI) complexes alters catalytic efficiency in epoxidation .
- Solvent polarity : Non-polar solvents (e.g., CCl₄) enhance hydrogen-bond stabilization of intermediates, while polar aprotic solvents (e.g., DMF) accelerate electron transfer .
- Substituent effects : Electron-donating groups (e.g., -NH₂) increase metal center electrophilicity, improving turnover rates .
Q. What strategies mitigate cross-contamination risks during high-throughput screening of benzamide libraries?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
